Prodilidine

Analgesic Opioid Potency

Researchers investigating safer opioid analgesics face significant challenges sourcing compounds with a dissociated profile of analgesia from respiratory depression and abuse liability. Prodilidine (CAS 3734-17-6) directly addresses this gap as a mu-opioid receptor agonist with a unique pharmacological signature. Key differentiation evidence for experimental design: - Clean in vivo data: Demonstrates analgesic efficacy without confounding antitussive or respiratory depressant effects at therapeutic doses. - Low abuse liability benchmark: Fails to suppress morphine withdrawal in dependent primate models. - Route-specific potency: Inverted oral-to-parenteral potency ratio enables less invasive oral administration in animal models. Supplied as a high-purity research standard with verified analytical data.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 3734-17-6
Cat. No. B15402847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProdilidine
CAS3734-17-6
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(CCN(C1C)C)C2=CC=CC=C2
InChIInChI=1S/C15H21NO2/c1-4-14(17)18-15(10-11-16(3)12(15)2)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3
InChIKeyLUKSBMJXPCFBKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prodilidine: Overview and Pharmacological Profile


Prodilidine (CI-427, 1,2-dimethyl-3-phenyl-3-pyrrolidyl propionate) is a synthetic opioid analgesic belonging to the arylpyrrolidine class, structurally characterized as a ring-contracted analogue of prodine [1]. It functions primarily as a mu-opioid receptor agonist, demonstrating moderate analgesic efficacy in preclinical and clinical studies [2]. Its pharmacological profile includes a unique combination of analgesic activity generally equivalent to codeine sulfate, yet with a notably reduced abuse potential and a distinct lack of off-target effects such as respiratory depression and antitussive activity at therapeutic doses, as documented in foundational studies [3]. These characteristics position Prodilidine as a compound of specific interest for research into safer opioid analgesics and for applications where abuse liability mitigation is paramount.

Mu-opioid receptor signaling studies
In vivo analgesia research with reported respiratory endpoint context
Abuse liability assessment using withdrawal suppression endpoints

Why Generic Opioid Substitution Fails


Generic substitution within the opioid analgesic class is scientifically untenable due to profound differences in receptor selectivity, off-target effect profiles, and abuse liability that directly impact research outcomes and clinical safety. For instance, while many opioids like codeine or meperidine exhibit robust antitussive, respiratory depressant, or constipating effects at analgesic doses, Prodilidine demonstrates a marked absence of these activities [1]. Furthermore, its oral-to-parenteral potency ratio is uniquely inverted compared to analogs like CI-572, meaning a simple molar equivalence cannot be assumed when designing in vivo studies or considering route of administration [2]. Most critically, Prodilidine has been shown to lack the ability to suppress morphine withdrawal in dependent primates, a key indicator of a significantly lower abuse potential, a property not shared by many structurally related compounds [3]. Relying on a seemingly similar compound without these specific, quantitatively verified distinctions introduces uncontrolled variables that can invalidate experimental models and compromise safety assessments.

Off-target profile Opioid substitutes may exhibit antitussive and respiratory depressant effects not present, altering model endpoints.
Route potency Inverted oral-vs-s.c. potency ratio differs from analogs; route substitution may alter exposure.
Abuse liability Withdrawal suppression absence may not replicate with other opioids, shifting abuse liability context.

Quantitative Differentiation Guide


Analgesic Potency vs. Codeine and Morphine

Prodilidine's analgesic efficacy is comparable to codeine, but its molar potency is significantly lower. In a direct comparison, its analgesic potency was found to be generally equivalent to that of codeine sulfate [1]. More specifically, a potency equivalence of 100 mg of oral prodilidine to 3 mg of oral morphine has been established, indicating it is approximately 1/30th the potency of morphine by weight [2]. This quantifies the dosing adjustment required when substituting for more potent opioids.

Analgesic potency
Head-to-head
~1/33 morphine potency (oral)
Supports dose-response modeling in rodent pain assays
Clinical potency equivalence; validate in target species
Analgesic Opioid Potency Codeine Morphine

Oral vs. Parenteral Potency Advantage

Prodilidine exhibits a favorable oral-to-parenteral potency profile. In a direct head-to-head study, it was found to be more effective orally than subcutaneously [1]. This stands in stark contrast to its analog CI-572, which is somewhat less potent orally than subcutaneously when compared with codeine or meperidine [1]. Additionally, by the gastric route, prodilidine's mg potency is equal or superior to codeine's, whereas by parenteral routes it is inferior [2].

Oral vs. parenteral
Head-to-head
More effective oral than s.c.; gastric potency ≥ codeine
Supports oral-dominant study design
Directional advantage vs CI-572; PK quantification absent
Pharmacokinetics Bioavailability Route of Administration CI-572

Lack of Antitussive Activity

Prodilidine is characterized by a distinct lack of antitussive activity at analgesic dose levels [1]. In a direct comparative study, unlike prodilidine, the analog CI-572 demonstrated a corresponding antitussive activity in dogs with ammonia-induced cough [2]. This is a critical differentiator from widely used opioids like codeine, which are known for their cough-suppressant properties.

Antitussive activity
Head-to-head
No antitussive effect at analgesic doses; CI-572 active
Enables analgesia study without cough confound
Dog cough model; translatability review required
Antitussive Cough Suppression Side Effect Profile CI-572 Codeine

Absence of Respiratory Depression

A key differentiator for prodilidine is the absence of respiratory depression at analgesic dose levels, a common and often lethal side effect of many opioid analgesics [1]. In contrast, opioids like morphine and meperidine are well-characterized for causing dose-dependent respiratory depression, which is a primary factor limiting their clinical use and complicating preclinical studies.

Respiratory depression
Class-level
No respiratory depression at analgesic levels
Reported respiratory endpoint context for in vivo study
Class-level inference; validate in specific model
Respiratory Depression Safety Toxicity Morphine Meperidine

Low Abuse Liability Profile

Prodilidine has been documented to have little abuse potential, a finding supported by its inability to suppress withdrawal phenomena in morphine-dependent monkeys [REFS-1, REFS-2]. This is a critical behavioral pharmacological distinction from opioids like morphine or methadone, which readily substitute for and suppress withdrawal in dependent subjects, indicating a high potential for abuse and dependence.

Abuse liability
Head-to-head
Did not suppress withdrawal in morphine-dependent monkeys
Supports abuse liability endpoint context in primate model
Monkey withdrawal data; abuse potential not fully characterized
Abuse Liability Dependence Withdrawal Morphine Safety

Research and Industrial Applications


Studying Pure Analgesic Mechanisms

Given its established lack of antitussive and respiratory depressant activities at analgesic doses [REFS-1, REFS-2], prodilidine is an ideal molecular probe for dissecting analgesic signaling pathways in vivo. Researchers can administer analgesic doses without the confounding variables of altered respiration or cough reflex suppression, leading to cleaner data in pain behavior studies.

Low-Abuse-Liability Analgesic Development

Prodilidine's demonstrated inability to suppress morphine withdrawal in primates [REFS-1, REFS-2] makes it a valuable lead compound or tool in research programs focused on developing novel analgesics with minimized abuse potential. It serves as a benchmark for low abuse liability in screening assays and animal models of addiction.

Optimizing Oral Dosing in Rodent Models

The evidence that prodilidine is more effective orally than subcutaneously [1] directly informs experimental design. Researchers can confidently utilize oral gavage or dietary administration, reducing the need for more invasive injection techniques and minimizing animal stress, while still achieving consistent analgesic effects.

Application
Selection Property
Validation Focus
Mu-opioid receptor pharmacology
Off-target activity profile (antitussive, respiratory)
Confirm absence of confounding effects in pain model
Abuse liability assessment
Withdrawal suppression inability in primates
Validate in specific addiction model
Oral bioavailability research
Oral-vs-parenteral potency direction
Verify oral exposure consistency in rodent strain

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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